(S)-2-((tert-Butoxycarbonyl)amino)-3-cyanopropanoic acid
Overview
Description
“(S)-2-((tert-Butoxycarbonyl)amino)-3-cyanopropanoic acid” is a chemical compound that is a derivative of DAP . It is used in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor . It is also used in the preparation of indole derivatives as efflux pump inhibitors for treatment and prevention of bacterial infections .
Synthesis Analysis
The synthesis of “(S)-2-((tert-Butoxycarbonyl)amino)-3-cyanopropanoic acid” involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These Boc-AAILs are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .
Chemical Reactions Analysis
The chemical reactions involving “(S)-2-((tert-Butoxycarbonyl)amino)-3-cyanopropanoic acid” are complex due to the multiple reactive groups present in the molecule . The use of amino acid ionic liquids (AAILs) for organic synthesis requires careful consideration because of these multiple reactive groups . The use of Boc-AAILs expands the applicability of AAILs .
Scientific Research Applications
Application 1: Synthesis of Tertiary Butyl Esters
- Summary of the Application : Tertiary butyl esters, which include compounds like “(S)-2-((tert-Butoxycarbonyl)amino)-3-cyanopropanoic acid”, find large applications in synthetic organic chemistry . They are often used as protecting groups for amines in organic synthesis.
- Methods of Application : A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch process .
- Results or Outcomes : The resultant flow process was found to be more efficient and versatile, making it a preferred method for the synthesis of tertiary butyl esters .
Application 2: Deprotection of the tert-butoxycarbonyl (Boc) Group
- Summary of the Application : The tert-butoxycarbonyl (Boc) group is widely used in peptide synthesis as a protecting group for amines. The deprotection (removal) of the Boc group is a crucial step in peptide synthesis .
- Methods of Application : Deprotection of the Boc group was achieved by using hydrogen chloride (4 M) in anhydrous dioxane solution for 30 min at room temperature .
- Results or Outcomes : The method provided a fast, efficient, and selective deprotection of the Boc group of various amino acids and peptides .
Application 3: Synthesis of Cyclopropane Derivatives
- Summary of the Application : Cyclopropane derivatives, such as “1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid”, are used in medicinal chemistry due to their unique structural and electronic properties . They are often used as bioisosteres in drug design.
- Methods of Application : The synthesis of cyclopropane derivatives typically involves the reaction of a carbonyl compound with a diazo compound in the presence of a transition metal catalyst .
- Results or Outcomes : The resultant cyclopropane derivatives have been used in the synthesis of various bioactive compounds .
Application 4: Synthesis of Amino Acids and Peptides
- Summary of the Application : The tert-butoxycarbonyl (Boc) group is widely used in the synthesis of amino acids and peptides . It serves as a protecting group for the amino group during the synthesis process.
- Methods of Application : The Boc group is typically introduced to the amino group of an amino acid or peptide using Boc2O in the presence of a base . The Boc-protected amino acid or peptide can then be used in further synthetic steps.
- Results or Outcomes : The use of the Boc group allows for the selective protection and deprotection of the amino group, enabling the synthesis of complex peptides .
Application 5: Synthesis of Bioactive Compounds
- Summary of the Application : The tert-butoxycarbonyl (Boc) group is widely used in the synthesis of bioactive compounds . It serves as a protecting group for the amino group during the synthesis process.
- Methods of Application : The Boc group is typically introduced to the amino group of a bioactive compound using Boc2O in the presence of a base . The Boc-protected bioactive compound can then be used in further synthetic steps.
- Results or Outcomes : The use of the Boc group allows for the selective protection and deprotection of the amino group, enabling the synthesis of complex bioactive compounds .
Application 6: Synthesis of Amino Acid Derivatives
- Summary of the Application : The tert-butoxycarbonyl (Boc) group is widely used in the synthesis of amino acid derivatives . It serves as a protecting group for the amino group during the synthesis process.
- Methods of Application : The Boc group is typically introduced to the amino group of an amino acid derivative using Boc2O in the presence of a base . The Boc-protected amino acid derivative can then be used in further synthetic steps.
- Results or Outcomes : The use of the Boc group allows for the selective protection and deprotection of the amino group, enabling the synthesis of complex amino acid derivatives .
Safety And Hazards
While specific safety and hazard information for “(S)-2-((tert-Butoxycarbonyl)amino)-3-cyanopropanoic acid” was not found, general safety measures for handling chemical compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .
properties
IUPAC Name |
(2S)-3-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4/c1-9(2,3)15-8(14)11-6(4-5-10)7(12)13/h6H,4H2,1-3H3,(H,11,14)(H,12,13)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKMLPKBZQTAMQ-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((tert-Butoxycarbonyl)amino)-3-cyanopropanoic acid |
Synthesis routes and methods
Procedure details
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